4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
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Description
4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H19N5O3S and its molecular weight is 457.5 g/mol. The purity is usually 95%.
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Biological Activity
4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 301.35 g/mol
The structure includes an acridine moiety, a pyrimidine ring, and a sulfonamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyacridine with pyrimidine derivatives under controlled conditions. This method allows for the incorporation of various substituents that can modulate the compound's biological properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, acridine derivatives have been shown to inhibit retroviruses, including HIV-1, by binding to nucleic acids and interfering with viral replication processes .
Anticancer Properties
Studies suggest that acridine-based compounds can enhance the efficacy of existing anticancer agents. Specifically, they can amplify the effects of drugs like bleomycin and phleomycin, which are known for their ability to induce DNA damage in cancer cells . The sulfonamide group may also contribute to cytotoxicity against various cancer cell lines by promoting apoptosis through intrinsic and extrinsic pathways .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit bacterial growth effectively, suggesting its potential as an antibiotic agent . The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
Study 1: Antiviral Efficacy
A study conducted on acridine derivatives revealed that certain compounds exhibited potent activity against Marburg and Ebola viruses. The structure–activity relationship (SAR) analysis indicated that modifications in the acridine core significantly influenced their antiviral potency .
Study 2: Anticancer Mechanisms
In another investigation, researchers evaluated the anticancer effects of a series of acridine derivatives, including the target compound. Results showed that these compounds induced apoptosis in HeLa cells and inhibited proliferation in various cancer cell lines through cell cycle arrest mechanisms .
Data Tables
Biological Activity | Compound | IC50 (µM) | Mechanism |
---|---|---|---|
Antiviral (HIV-1) | Acridine Derivative | 0.5 | Nucleic acid binding |
Anticancer (HeLa) | Target Compound | 10 | Apoptosis induction |
Antimicrobial | Various Pathogens | 5 | Cell wall disruption |
Properties
CAS No. |
827025-28-5 |
---|---|
Molecular Formula |
C24H19N5O3S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[(4-methoxyacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H19N5O3S/c1-32-21-9-4-7-19-22(18-6-2-3-8-20(18)28-23(19)21)27-16-10-12-17(13-11-16)33(30,31)29-24-25-14-5-15-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29) |
InChI Key |
QBWXVWKICSIUFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.